molecular formula C13H11N5O2S B2854096 N-(2,1,3-BENZOTHIADIAZOL-4-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE CAS No. 1428375-58-9

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE

Cat. No.: B2854096
CAS No.: 1428375-58-9
M. Wt: 301.32
InChI Key: DKLSYSZEKNAPPD-UHFFFAOYSA-N
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Description

N-(2,1,3-Benzothiadiazol-4-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide is a heterocyclic compound featuring a pyrazolo-oxazine core fused with a benzothiadiazole moiety. The benzothiadiazole substituent may confer unique electronic properties, influencing solubility, stability, and intermolecular interactions .

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2S/c19-12(8-7-14-18-5-2-6-20-13(8)18)15-9-3-1-4-10-11(9)17-21-16-10/h1,3-4,7H,2,5-6H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLSYSZEKNAPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)NC3=CC=CC4=NSN=C43)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-BENZOTHIADIAZOL-4-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzo[c][1,2,5]thiadiazole core, which can be achieved through the reaction of o-phenylenediamine with sulfur and nitrous acid. The resulting benzo[c][1,2,5]thiadiazole is then subjected to further functionalization to introduce the pyrazolo[5,1-b][1,3]oxazine ring system. This can be accomplished through cyclization reactions involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction parameters and scalability. Additionally, the use of high-throughput screening methods can aid in identifying the most efficient catalysts and reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Scientific Research Applications

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.

    Industry: In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of N-(2,1,3-BENZOTHIADIAZOL-4-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The benzo[c][1,2,5]thiadiazole moiety is known to act as an electron acceptor, while the pyrazolo[5,1-b][1,3]oxazine ring system can participate in various binding interactions. These properties enable the compound to modulate biological pathways, such as inhibiting enzyme activity or disrupting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Heterocyclic Core Comparison

Pyrazolo-Oxazine vs. Benzoxazine/Oxadiazole Systems The pyrazolo-oxazine core distinguishes the target compound from benzoxazine derivatives (e.g., 4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one in ) and 1,3-oxazole analogs (). The pyrazolo-oxazine system introduces a fused pyrazole ring, enhancing π-conjugation and rigidity compared to simpler oxazine or oxazole systems.

Table 1: Core Heterocycle Comparison

Compound Class Core Structure Key Features Reference
Target Compound Pyrazolo-oxazine Bicyclic, rigid, fused pyrazole
Benzoxazine Derivatives Monocyclic oxazine Flexible, lower π-conjugation
1,3-Oxazole Derivatives Monocyclic oxazole Smaller ring, less steric hindrance

Substituent Effects

Benzothiadiazole vs. Benzothiazole/Aryl Groups
The benzothiadiazole substituent in the target compound differs from benzothiazole-thiadiazole hybrids () and aryl-substituted pyrazolo-oxazines (e.g., BK43139 in ). Benzothiadiazole contains two nitrogen and one sulfur atom in its aromatic ring, increasing electron-withdrawing effects compared to benzothiazole (one sulfur, one nitrogen). This difference may enhance binding affinity in biological systems, as seen in antiproliferative benzothiazole derivatives () .

Table 2: Substituent Comparison

Compound Substituent Molecular Formula Melting Point (°C) Reference
Target Compound 2,1,3-Benzothiadiazol-4-yl C₁₄H₁₀N₆O₂S₂ Not reported
BK43139 () 3-Fluoro-4-methylphenyl C₁₄H₁₄FN₃O₂ Not reported
4b () Benzothiazole-thiadiazole C₁₉H₁₆N₆O₂S₃ 270–272

Physicochemical Properties

While melting points for the target compound are unavailable, analogs with benzothiazole-thiadiazole substituents () exhibit high melting points (259–277°C), likely due to strong intermolecular interactions (e.g., hydrogen bonding and π-stacking). The benzothiadiazole group may further elevate melting points compared to fluorine- or methyl-substituted derivatives () .

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiadiazole moiety and a pyrazolo[3,2-b][1,3]oxazine framework. Its molecular formula is C12H10N4O2SC_{12}H_{10}N_4O_2S with a molecular weight of approximately 270.30 g/mol. The structure can be represented as follows:

N 2 1 3 benzothiadiazol 4 yl 5H 6H 7H pyrazolo 3 2 b 1 3 oxazine 3 carboxamide\text{N 2 1 3 benzothiadiazol 4 yl 5H 6H 7H pyrazolo 3 2 b 1 3 oxazine 3 carboxamide}

Anticancer Activity

Research indicates that derivatives of benzothiadiazole exhibit anticancer properties . A study highlighted the cytotoxic effects of benzothiadiazole derivatives against various cancer cell lines. The compounds were shown to inhibit cell proliferation and induce apoptosis through various pathways including the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α . The specific activity of this compound in this context remains to be fully elucidated but suggests potential as a chemotherapeutic agent.

Anti-inflammatory Properties

In addition to anticancer effects, compounds containing the benzothiadiazole structure have been noted for their anti-inflammatory properties. These compounds can potentially modulate inflammatory pathways and reduce cytokine release in various models of inflammation . The exact mechanisms by which this compound exerts these effects are still under investigation.

Antimicrobial Activity

Some studies have also evaluated the antimicrobial activity of related compounds. While specific data on this compound is limited, benzothiadiazole derivatives generally show varying degrees of antimicrobial efficacy against bacterial pathogens. This suggests that this compound may possess similar properties worth exploring.

Study 1: Cytotoxicity Assessment

A study conducted by Khadra et al. evaluated the cytotoxic effects of synthesized benzoxazepine derivatives on solid tumor cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 10 to 50 µM depending on the cell line used. The study concluded that these compounds could serve as potential candidates for further development as anticancer agents .

Study 2: Inflammatory Response Modulation

In another research effort focusing on inflammatory responses mediated by benzothiadiazole derivatives, it was found that these compounds could significantly reduce levels of pro-inflammatory cytokines in vitro. This highlights their potential utility in treating inflammatory diseases or conditions where cytokine release is a concern .

Data Table: Biological Activities Summary

Activity Type Description Reference
AnticancerCytotoxicity against solid tumor cell lines
Anti-inflammatoryModulation of IL-6 and TNF-α levels
AntimicrobialVariable efficacy against bacterial pathogens

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Key signals include:
    • Pyrazole protons: δ 6.8–7.2 ppm (doublets, J = 2.5 Hz).
    • Benzothiadiazole carbons: δ 150–160 ppm (C=O and C-S).
    • Oxazine methylene groups: δ 3.5–4.5 ppm (multiplet) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • IR spectroscopy : Detect amide C=O stretch at ~1680 cm⁻¹ and benzothiadiazole C-S vibrations at 690–720 cm⁻¹ .

How can reaction conditions be optimized to minimize byproducts during amide bond formation?

Advanced Research Focus
Byproduct formation (e.g., oxazine ring-opening) is mitigated by:

  • Solvent selection : Use anhydrous DMF instead of THF to stabilize intermediates via hydrogen bonding .
  • Temperature control : Maintain 0–5°C during coupling to suppress hydrolysis .
  • Catalyst screening : Test alternatives to EDCI, such as PyBOP, which reduce racemization risks .
  • In situ monitoring : Employ TLC (eluent: 5% MeOH in CH₂Cl₂) to track reaction progress and quench at ~90% conversion .

What computational approaches predict the compound’s pharmacokinetic properties?

Q. Advanced Research Focus

  • ADMET prediction : Use SwissADME to estimate logP (~2.8), aqueous solubility (-4.2 logS), and CYP450 inhibition (CYP3A4 flagged) .
  • Molecular dynamics (MD) simulations : Simulate blood-brain barrier permeability with GROMACS, using a POPC lipid bilayer model .
  • QSAR modeling : Train models on benzothiadiazole derivatives to correlate substituents (e.g., electron-withdrawing groups) with metabolic stability .

How does substitution on the benzothiadiazole ring influence biological activity?

Q. Advanced Research Focus

  • Electron-withdrawing groups (e.g., Cl, NO₂) : Enhance binding to kinase targets (e.g., JAK2) by increasing electrophilicity at the amide carbonyl .
  • Steric effects : Bulkier substituents (e.g., 3,5-dimethylphenyl) reduce potency against bacterial efflux pumps due to hindered hydrophobic interactions .
  • In vitro validation : Test IC₅₀ shifts in kinase inhibition assays (e.g., 2–20 µM range for chlorinated derivatives) .

What strategies validate the compound’s stability under physiological conditions?

Q. Basic Research Focus

  • pH stability testing : Incubate in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) at 37°C for 24h. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Light/heat stress testing : Expose solid samples to 40°C/75% RH for 14 days. FTIR detects oxidation (new peaks at 1720 cm⁻¹) .
  • Plasma stability : Incubate with rat plasma (1 mg/mL) for 6h. Quench with acetonitrile and quantify parent compound via LC-MS/MS .

How can salt forms improve the compound’s physicochemical properties?

Q. Advanced Research Focus

  • Counterion screening : Test hydrochloride, sodium, and mesylate salts. Hydrochloride salts typically enhance solubility (e.g., >10 mg/mL in water) but may reduce thermal stability .
  • Powder X-ray diffraction (PXRD) : Compare crystallinity of salts. Amorphous forms (halo patterns) improve dissolution rates .
  • Hygroscopicity testing : Store salts at 25°C/60% RH for 48h. Sodium salts often show >5% weight gain due to moisture uptake .

What in vitro assays are suitable for evaluating anticancer activity?

Q. Basic Research Focus

  • Cell viability assays : Use MTT or resazurin in NCI-60 cell lines. Prioritize leukemia (K562) and breast cancer (MCF-7) models .
  • Apoptosis markers : Quantify caspase-3/7 activation via luminescence assays after 48h treatment .
  • Synergy studies : Combine with cisplatin (1:1 molar ratio) and calculate combination index (CI) using CompuSyn software .

How can reaction mechanisms for unexpected byproducts be elucidated?

Q. Advanced Research Focus

  • Isolation and characterization : Purify byproducts via preparative TLC. Use 2D NMR (COSY, HSQC) to assign structures .
  • Isotopic labeling : Synthesize ¹³C-labeled intermediates to track carbonyl migration pathways .
  • Computational modeling : Perform DFT calculations (Gaussian 16) to identify transition states for side reactions (e.g., oxazine ring-opening) .

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